Cas no 885520-35-4 (4-Bromo-6-fluoro-1H-indazole)
4-Bromo-6-fluoro-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-6-fluoro-1H-indazole
- 1H-Indazole, 4-bromo-6-fluoro-
- 4-bromo-6-fluoroindazole
- 4-BROMO-6-FLUORO (1H)INDAZOLE
- AK101051
- 4-Bromo-6-fluoro(1H)indazole
- VUKKRGQLFZMXNZ-UHFFFAOYSA-N
- 4-bromanyl-6-fluoranyl-1H-indazole
- RW3611
- FCH1385667
- TRA0056825
- MB04846
- SY004066
- AX8174321
- AB1000028
- AB0043096
- Z1000
- 4-Bromo-6-fluoro-1H-indazole (ACI)
- CS-0042112
- DTXSID70646454
- AKOS015904068
- DB-014104
- DS-3668
- 885520-35-4
- AC-4435
- J-514779
- MFCD07781448
- SCHEMBL1284245
-
- MDL: MFCD07781448
- Inchi: 1S/C7H4BrFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
- InChI Key: VUKKRGQLFZMXNZ-UHFFFAOYSA-N
- SMILES: FC1C=C2C(C=NN2)=C(Br)C=1
Computed Properties
- Exact Mass: 213.95400
- Monoisotopic Mass: 213.954
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7
- XLogP3: 2.3
Experimental Properties
- Density: 1.861±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 331.3°C at 760 mmHg
- Flash Point: 154.1℃
- Refractive Index: 1.693
- Solubility: Very slightly soluble (0.19 g/l) (25 º C),
- PSA: 28.68000
- LogP: 2.46450
4-Bromo-6-fluoro-1H-indazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
4-Bromo-6-fluoro-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 224658-250mg |
4-Bromo-6-fluoro-1H-indazole |
885520-35-4 | 95% | 250mg |
£56.00 | 2022-02-28 | |
| Fluorochem | 224658-1g |
4-Bromo-6-fluoro-1H-indazole |
885520-35-4 | 95% | 1g |
£119.00 | 2022-02-28 | |
| Fluorochem | 224658-5g |
4-Bromo-6-fluoro-1H-indazole |
885520-35-4 | 95% | 5g |
£512.00 | 2022-02-28 | |
| Alichem | A269002465-1g |
4-Bromo-6-fluoro-1H-indazole |
885520-35-4 | 95% | 1g |
$215.18 | 2023-08-31 | |
| Alichem | A269002465-5g |
4-Bromo-6-fluoro-1H-indazole |
885520-35-4 | 95% | 5g |
$724.50 | 2023-08-31 | |
| TRC | B687648-25mg |
4-Bromo-6-fluoro-1H-indazole |
885520-35-4 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B687648-50mg |
4-Bromo-6-fluoro-1H-indazole |
885520-35-4 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B687648-100mg |
4-Bromo-6-fluoro-1H-indazole |
885520-35-4 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B687648-250mg |
4-Bromo-6-fluoro-1H-indazole |
885520-35-4 | 250mg |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H826583-1g |
4-bromo-6-fluoro-1H-indazole |
885520-35-4 | ≥95% | 1g |
898.20 | 2021-05-17 |
4-Bromo-6-fluoro-1H-indazole Suppliers
4-Bromo-6-fluoro-1H-indazole Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 4-Bromo-6-fluoro-1H-indazole
Chemical Profile of 4-Bromo-6-fluoro-1H-indazole (CAS No. 885520-35-4)
4-Bromo-6-fluoro-1H-indazole, identified by the Chemical Abstracts Service Number (CAS No.) 885520-35-4, is a heterocyclic organic compound belonging to the indazole family. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. The presence of both bromo and fluoro substituents on the indazole core imparts unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry innovation.
The indazole ring system is a prominent motif in drug discovery, with its aromatic structure facilitating interactions with biological targets such as enzymes and receptors. The bromo substituent at the 4-position enhances electrophilicity, enabling further functionalization through cross-coupling reactions, while the fluoro group at the 6-position introduces metabolic stability and modulates pharmacokinetic profiles. These features make 4-Bromo-6-fluoro-1H-indazole a compelling intermediate in the synthesis of novel therapeutic agents.
Recent advancements in computational chemistry and structure-based drug design have highlighted the significance of indazole derivatives in addressing various therapeutic challenges. Studies have demonstrated that modifications at the 4- and 6-positions can significantly alter binding affinities and selectivity profiles. For instance, computational modeling has revealed that the bromo group facilitates optimal interactions with heme-binding proteins, suggesting potential applications in antiviral and anticancer therapies. Meanwhile, the fluoro substituent has been shown to enhance binding to certain enzyme active sites, improving drug efficacy.
In the realm of medicinal chemistry, 4-Bromo-6-fluoro-1H-indazole serves as a versatile building block for generating libraries of bioactive molecules. Its structural features allow for seamless integration into diverse pharmacophores, enabling exploration of new chemical spaces. Researchers have leveraged this compound to develop inhibitors targeting protein-protein interactions, kinases, and other key therapeutic targets. Notably, recent publications highlight its utility in designing small-molecule modulators for neurological disorders, where precise modulation of receptor activity is crucial.
The synthesis of 4-Bromo-6-fluoro-1H-indazole typically involves multi-step organic transformations starting from commercially available precursors. Key synthetic strategies include halogenation reactions to introduce the bromo and fluoro substituents, followed by palladium-catalyzed cross-coupling reactions to construct the indazole core. Advances in green chemistry have also led to more sustainable synthetic routes, minimizing waste generation and improving atom economy. These developments align with global efforts to promote environmentally responsible pharmaceutical manufacturing.
From a biological perspective, 4-Bromo-6-fluoro-1H-indazole exhibits promising preclinical activity across multiple disease indications. Preclinical studies have shown that derivatives of this compound exhibit inhibitory effects against various enzymes implicated in inflammation and cancer progression. The combination of bromo and fluoro functionalities appears to synergistically enhance binding affinity and reduce off-target effects, a critical consideration in drug development. Furthermore, pharmacokinetic studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties when incorporated into drug-like molecules.
The growing interest in 4-Bromo-6-fluoro-1H-indazole is also driven by its potential in fragment-based drug discovery (FBDD). Fragment screening approaches have identified several high-affinity binders based on indazole scaffolds, with further optimization leading to potent lead compounds. The structural flexibility offered by this compound allows medicinal chemists to explore diverse chemical modifications while maintaining core pharmacophoric elements essential for biological activity. This adaptability underscores its value as a platform for developing next-generation therapeutics.
Future research directions may focus on exploring novel synthetic methodologies to enhance access to functionalized indazole derivatives like 4-Bromo-6-fluoro-1H-indazole. Additionally, integrating machine learning models with experimental data could accelerate hit identification and lead optimization processes. Such interdisciplinary approaches are expected to yield more efficient pipelines for translating chemical probes into clinical candidates.
In conclusion,4-Bromo-6-fluoro-1H-indazole (CAS No. 885520-35-4) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it an ideal candidate for generating novel bioactive molecules targeting diverse diseases. As our understanding of structure-function relationships continues to evolve,this compound will likely remain at the forefront of medicinal chemistry innovation.
885520-35-4 (4-Bromo-6-fluoro-1H-indazole) Related Products
- 105391-70-6(5-Bromo-6-fluoro-1H-indazole)
- 887567-78-4(3-bromo-4,6-difluoro-2H-indazole)
- 1082041-85-7(5-Bromo-4-fluoro-1H-indazole)
- 1286734-85-7(6-Bromo-5-fluoro-1H-indazole)
- 1056264-22-2(4-Bromo-5-fluoro-1H-indazole)
- 885520-23-0(6-Bromo-4-fluoro-1H-indazole)
- 885522-04-3(3-Bromo-6-fluoro-1H-indazole)
- 885521-60-8(3-Bromo-4-fluoro-1H-indazole)
- 186407-74-9(4-Bromo-1H-indazole)
- 1100214-35-4(7-Bromo-5-fluoro-1H-indazole)